1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one is an organic compound with the molecular formula C12H14O2S and a molecular weight of 222.3 g/mol . This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a thioether linkage, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3-methoxyphenylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-((4-methoxyphenyl)thio)ethan-1-one: Similar structure but with a different position of the methoxy group.
1-Cyclopropyl-2-((3-methylphenyl)thio)ethan-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14O2S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-cyclopropyl-2-(3-methoxyphenyl)sulfanylethanone |
InChI |
InChI=1S/C12H14O2S/c1-14-10-3-2-4-11(7-10)15-8-12(13)9-5-6-9/h2-4,7,9H,5-6,8H2,1H3 |
InChI Key |
IYTNNPYIYQOGDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)C2CC2 |
Origin of Product |
United States |
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